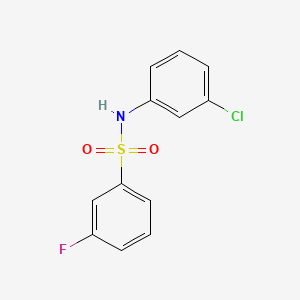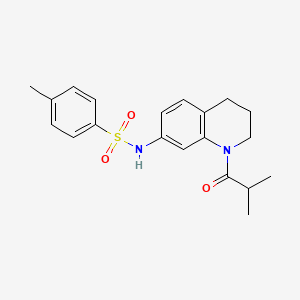
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide, also known as TQ6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ6 is a derivative of tetrahydroquinoline and belongs to the class of sulfonamides. In
Mécanisme D'action
The exact mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been found to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in moderate yields. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been found to have low toxicity in vitro and in vivo. However, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in more detail. This would involve studying the absorption, distribution, metabolism, and excretion of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in animal models and humans. Another direction is to explore the potential therapeutic applications of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in different disease models, such as neurodegenerative diseases and autoimmune disorders. In addition, it would be interesting to investigate the structure-activity relationship of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide and its derivatives to identify more potent and selective compounds.
Méthodes De Synthèse
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide involves the reaction of 1-isobutyryl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction occurs through the formation of an imine intermediate, which then undergoes a nucleophilic substitution reaction with the sulfonyl chloride to form N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. The yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide obtained through this method is reported to be around 70%.
Applications De Recherche Scientifique
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been reported to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-12-4-5-16-8-9-17(13-19(16)22)21-26(24,25)18-10-6-15(3)7-11-18/h6-11,13-14,21H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYDMJKPDXLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2907568.png)
![2-[(3-Bromophenyl)methylamino]butan-1-ol](/img/structure/B2907569.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2907570.png)

![6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2907572.png)
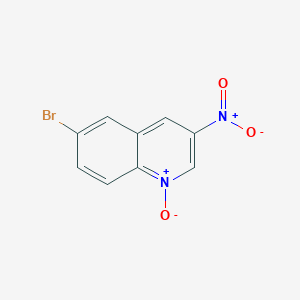
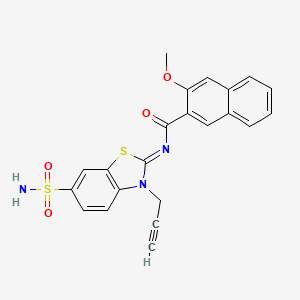
methanone](/img/structure/B2907579.png)
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)
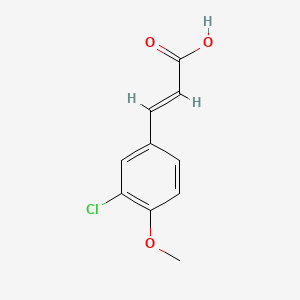

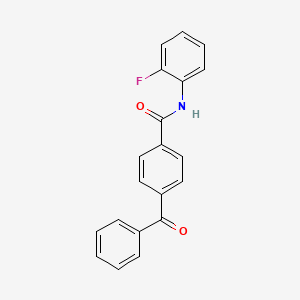
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
